Hexyltrifluorosilane
Overview
Description
Hexyltrifluorosilane is an organosilicon compound . It is a member of the family of organosilicon compounds, which are widely used in many industrial applications for their desired properties .
Molecular Structure Analysis
This compound has the molecular formula C6H13F3Si . It is a heterocyclic organic compound . The exact molecular structure is not provided in the available literature.Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.25 g/mol and a density of 0.984 g/cm^3 . More specific physical and chemical properties are not provided in the available literature .Scientific Research Applications
Electron Transport and Monooxygenation
- Monooxygenation System in Liver Microsomes : Hexyltrifluorosilane and similar fluorocarbons can form enzyme-substrate complexes that stimulate NADPH oxidation in liver microsomes. These compounds act as dead-end inhibitors, uncoupling electron transport from monooxygenation. This property is crucial when using fluorocarbons as oxygen carriers in liver perfusion studies (Ullrich & Diehl, 1971).
Environmental and Water Treatment
- Treatment of Water Contaminants : Studies have shown that compounds similar to this compound, such as Hexafluoropropylene oxide dimer acid (HFPO-DA), can be effectively treated through electrochemical oxidation and nanofiltration. This process is significant for the elimination of persistent contaminants in water, highlighting a potential application for similar fluorocarbons (Pica et al., 2019).
Surface Modification and Material Science
- Surface Modification of Nanoparticles : Research on the surface modification of silica nanoparticles using silane coupling agents like hexyltrimethoxysilane (which shares some chemical similarities with this compound) demonstrates the potential for modifying particle surfaces to enhance dispersion stability and reactivity in various solvents. This application is crucial for the development of advanced materials and coatings (Iijima, Tsukada, & Kamiya, 2007).
Chemical Analysis and Detection Techniques
- Innovative Sample Preparation Techniques : this compound's structural analogs, such as hexafluorosilicic acid, have been used in novel reagents for chemical analysis. These reagents are involved in techniques like in situ solvent formation microextraction and cold-induced aggregation microextraction, which are useful for detecting and analyzing inorganic species in various solutions (Baghdadi & Shemirani, 2009).
Mechanism of Action
Target of Action
Hexyltrifluorosilane is a chemical compound with the formula C6H13F3Si The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and exerts its effects . .
Safety and Hazards
Properties
IUPAC Name |
trifluoro(hexyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3Si/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUUWIABEKSTNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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